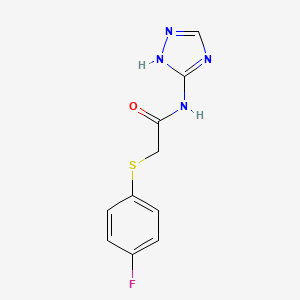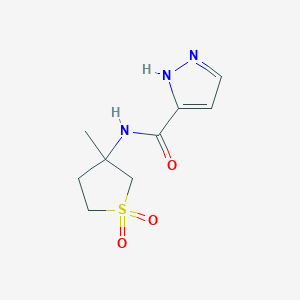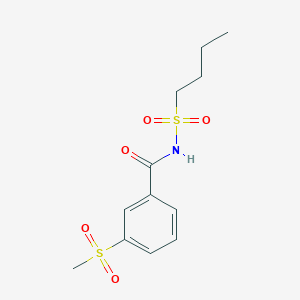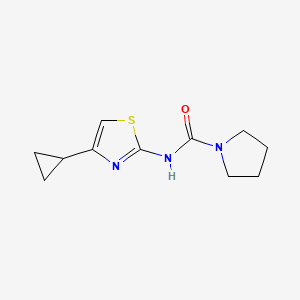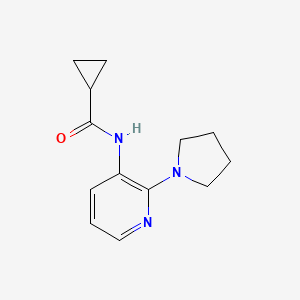
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide, also known as CPP or CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a derivative of casein phosphopeptide (CPP), which is a natural milk protein known for its ability to bind calcium and phosphate ions. CPP-ACP has been synthesized and studied extensively for its potential use in dental health, drug delivery, and tissue engineering.
作用机制
The mechanism of action of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is based on its ability to bind calcium and phosphate ions. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP binds to calcium and phosphate ions in the saliva and helps to deliver these ions to the tooth surface. This promotes remineralization of the enamel and helps to prevent the formation of dental caries. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP also has the ability to inhibit the growth of certain bacteria, which can further contribute to its antibacterial properties.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to have a number of biochemical and physiological effects. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to promote the remineralization of dental enamel, which can help to repair damaged enamel. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has also been shown to have antibacterial properties, which can help to prevent the formation of dental caries. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to have a low toxicity profile, making it a safe compound for use in various applications.
实验室实验的优点和局限性
One of the advantages of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is that it is a relatively simple compound to synthesize and can be produced in large quantities. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP also has a low toxicity profile, making it a safe compound for use in various applications. However, one limitation of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is that its effectiveness can be dependent on the pH of the environment. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is most effective at a neutral pH, and its effectiveness can be reduced in acidic environments.
未来方向
There are a number of future directions for research on N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP. One potential application for N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is in the field of drug delivery. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to have the ability to penetrate cell membranes, which could make it an effective carrier for drugs. Another potential application for N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is in tissue engineering. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to have the ability to promote the growth of bone tissue, which could make it a useful compound for bone regeneration. Further research is needed to explore these potential applications of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP.
合成方法
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is synthesized by reacting pyridine-3-carboxylic acid with pyrrolidine in the presence of a catalyst such as triethylamine. The resulting product is then reacted with cyclopropanecarboxylic anhydride to form N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP. The synthesis process is relatively simple and can be performed in a laboratory setting.
科学研究应用
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been extensively studied for its potential applications in dental health. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to have a significant effect on the remineralization of dental enamel, which is the process of repairing damaged enamel. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP binds to calcium and phosphate ions in the saliva and helps to deliver these ions to the tooth surface, promoting remineralization. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has also been shown to have antibacterial properties, which can help to prevent the formation of dental caries.
属性
IUPAC Name |
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(10-5-6-10)15-11-4-3-7-14-12(11)16-8-1-2-9-16/h3-4,7,10H,1-2,5-6,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBVGYNAKLHWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)

![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)

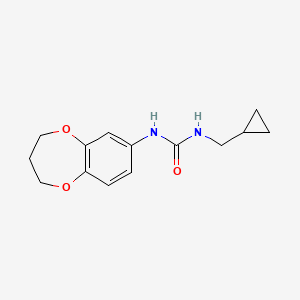

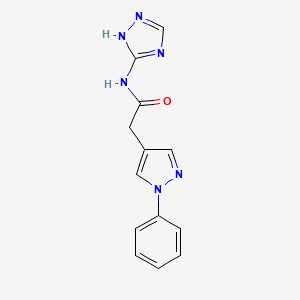
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)
